2,4-Bis(trifluoromethyl)-3-fluoropyridine
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Overview
Description
2,4-Bis(trifluoromethyl)-3-fluoropyridine: is a fluorinated pyridine derivative known for its unique chemical properties. The presence of trifluoromethyl and fluorine groups in its structure imparts significant electron-withdrawing characteristics, making it a valuable compound in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the direct fluorination of 2,4-bis(trifluoromethyl)pyridine using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions .
Industrial Production Methods: Industrial production of 2,4-Bis(trifluoromethyl)-3-fluoropyridine often involves large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and advanced fluorination techniques helps in achieving high yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(trifluoromethyl)-3-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or trifluoromethyl groups are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding pyridine N-oxides or reduction to yield partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce pyridine N-oxides.
- Reduction reactions result in hydrogenated pyridine derivatives .
Scientific Research Applications
2,4-Bis(trifluoromethyl)-3-fluoropyridine finds applications in several scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 2,4-Bis(trifluoromethyl)-3-fluoropyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects
Comparison with Similar Compounds
- 2,4-Bis(trifluoromethyl)aniline
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
- 1,4-Bis(trifluoromethyl)benzene
Comparison:
- 2,4-Bis(trifluoromethyl)-3-fluoropyridine is unique due to the presence of both trifluoromethyl and fluorine groups on the pyridine ring, which enhances its electron-withdrawing properties compared to similar compounds.
- 2,4-Bis(trifluoromethyl)aniline lacks the fluorine atom, resulting in different reactivity and applications.
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine has a bipyridine structure, making it suitable for coordination chemistry and catalysis.
- 1,4-Bis(trifluoromethyl)benzene has a benzene ring instead of pyridine, leading to distinct chemical behavior and uses .
Properties
Molecular Formula |
C7H2F7N |
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Molecular Weight |
233.09 g/mol |
IUPAC Name |
3-fluoro-2,4-bis(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H2F7N/c8-4-3(6(9,10)11)1-2-15-5(4)7(12,13)14/h1-2H |
InChI Key |
QSCJFFSBJGRYMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)F)C(F)(F)F |
Origin of Product |
United States |
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